

## A Comparative Analysis of Pilabactam Sodium and Relebactam Against KPC-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Pilabactam sodium |           |
| Cat. No.:            | B10831553         | Get Quote |

#### For Immediate Release

This guide provides a detailed comparison of two novel  $\beta$ -lactamase inhibitors, **Pilabactam sodium** (also known as ANT3310) and Relebactam, focusing on their efficacy against Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data to inform further research and development efforts.

#### Introduction

The emergence and global spread of KPC-producing Enterobacterales represent a significant threat to public health. These enzymes confer resistance to carbapenems, often considered last-resort antibiotics for treating severe Gram-negative infections. The development of new  $\beta$ -lactamase inhibitors that can restore the activity of existing  $\beta$ -lactam antibiotics is a critical strategy in combating this resistance. This guide focuses on two such inhibitors: **Pilabactam sodium**, a novel diazabicyclooctane (DBO) serine  $\beta$ -lactamase inhibitor, and Relebactam, another DBO inhibitor that is already clinically available in combination with imipenem.

#### **Mechanism of Action**

Both **Pilabactam sodium** and Relebactam belong to the diazabicyclooctane (DBO) class of serine  $\beta$ -lactamase inhibitors. Their primary mechanism of action involves the inhibition of



serine  $\beta$ -lactamases, including the KPC enzymes, which are class A  $\beta$ -lactamases.

**Pilabactam Sodium** (ANT3310): As a DBO, **Pilabactam sodium** forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the KPC enzyme. This inactivation of the  $\beta$ -lactamase prevents the hydrolysis of the partner  $\beta$ -lactam antibiotic (e.g., meropenem), thereby restoring its antibacterial activity.

Relebactam: Similarly, Relebactam covalently binds to the active site serine of KPC enzymes, forming a stable acyl-enzyme complex. This effectively neutralizes the  $\beta$ -lactamase, allowing the partner carbapenem (imipenem) to reach its target penicillin-binding proteins (PBPs) and exert its bactericidal effect.

# Periplasmic Space Carbapenem DBO Inhibitor (Pilabactam/Relebactam) Hydrolysis Inhibition Penicillin-Binding Proteins (PBPs) Leads to Cell Lysis

#### Mechanism of KPC Inhibition by DBOs

Click to download full resolution via product page

DBO Inhibition of KPC β-lactamase



#### In Vitro Efficacy Against KPC-Producing Enterobacterales

The in vitro activity of **Pilabactam sodium** and Relebactam, in combination with their respective carbapenem partners, has been evaluated against collections of KPC-producing clinical isolates. The following tables summarize the available minimum inhibitory concentration (MIC) data.

Table 1: In Vitro Activity of Meropenem/Pilabactam Sodium (MEM/ANT3310) against KPC-Producing

Carbapenem-Resistant Enterobacterales (CRE)

| Organism (n)  | Antibiotic<br>Combination                 | MIC5ο (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|---------------|-------------------------------------------|---------------|---------------------------|
| KPC-CRE (180) | Meropenem                                 | >32           | >32                       |
| KPC-CRE (180) | Meropenem/Pilabacta<br>m sodium (8 μg/mL) | 0.06          | 0.5                       |

Data sourced from a study evaluating global clinical isolates.[1][2][3][4]

Table 2: In Vitro Activity of Imipenem/Relebactam against KPC-Producing Klebsiella pneumoniae

| Organism (n)                              | Antibiotic<br>Combination | MIC50 (mg/L) | -<br>MIC <sub>90</sub> (mg/L) | Susceptibility<br>(%) |
|-------------------------------------------|---------------------------|--------------|-------------------------------|-----------------------|
| KPC-3-producing<br>K. pneumoniae<br>(265) | Imipenem/Releb<br>actam   | 0.25         | 1                             | >97                   |

Data from a study of clinical isolates from hospitals in Southern Spain.[5][6]

### Experimental Protocols Minimum Inhibitory Concentration (MIC) Testing







Meropenem/Pilabactam Sodium (MEM/ANT3310): MICs were determined by broth microdilution in accordance with both Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][7] Cationadjusted Mueller Hinton broth (CAMHB) was used, and microtiter panels were prepared and stored at -70°C. Pilabactam sodium was tested at a fixed concentration of 8 μg/mL in combination with varying concentrations of meropenem.

Imipenem/Relebactam: MICs were determined in duplicate by broth microdilution according to EUCAST guidelines.[5][6]





Click to download full resolution via product page

Workflow for MIC Determination

#### **Time-Kill Assays**



While specific time-kill assay data for Meropenem/**Pilabactam sodium** against KPC-producing isolates is not yet publicly available, the general methodology for such assays is described below, based on protocols used for Imipenem/Relebactam.

Imipenem/Relebactam: Time-kill assays were performed in duplicate. Mueller-Hinton broth was inoculated with a bacterial suspension to a final density of approximately 10<sup>6</sup> CFU/mL.[8] Tubes containing the broth with the bacterial suspension and the antimicrobial agents (alone or in combination) were incubated at 37°C.[8] Samples were taken at 0, 2, 4, 6, 8, and 24 hours to quantify bacterial counts.[8]

#### **Enzyme Inhibition Kinetics**

The inhibitory activity of both **Pilabactam sodium** and Relebactam against the KPC-2 enzyme has been characterized, providing insights into their potency at the molecular level.

**Table 3: Inhibition of KPC-2 Enzyme Activity** 

| Inhibitor                   | Parameter         | Value                                  |
|-----------------------------|-------------------|----------------------------------------|
| Pilabactam sodium (ANT3310) | IC50              | 19.5 nM                                |
| Relebactam                  | k <sub>2</sub> /K | 24,750 M <sup>-1</sup> s <sup>-1</sup> |
| Relebactam                  | k₀pp              | 0.0002 s <sup>-1</sup>                 |
| Relebactam                  | Кі арр            | -                                      |

IC<sub>50</sub> (half-maximal inhibitory concentration) indicates the concentration of inhibitor required to reduce enzyme activity by 50%.  $k_2/K$  is the second-order rate constant for enzyme acylation, reflecting the efficiency of inhibition.  $k_0pp$  is the first-order rate constant for the dissociation of the inhibitor from the enzyme.  $K_i$  app is the apparent inhibition constant.

**Pilabactam sodium** data sourced from a study on its inhibitory activity against various serine-β-lactamases.[1] Relebactam data sourced from a detailed kinetic characterization study.[2][3] [9]

#### **Discussion**



Both **Pilabactam sodium** and Relebactam demonstrate potent in vitro activity against KPC-producing Enterobacterales when combined with a carbapenem partner.

**Pilabactam sodium**, in combination with meropenem, shows excellent potency, reducing the MIC<sub>90</sub> of meropenem against KPC-producing CRE from >32  $\mu$ g/mL to 0.5  $\mu$ g/mL.[1][2][3][4] This suggests that the combination has the potential to be a highly effective treatment for infections caused by these challenging pathogens.

Relebactam, in combination with imipenem, also exhibits strong activity, with a susceptibility rate of over 97% against a large collection of KPC-3-producing K. pneumoniae.[5][6]

The available enzyme kinetic data further supports the potent inhibitory activity of both compounds against the KPC-2 enzyme. While a direct comparison of all kinetic parameters is not possible due to differences in the reported data, the low IC<sub>50</sub> for **Pilabactam sodium** and the high acylation efficiency ( $k_2/K$ ) and slow off-rate ( $k_0$ pp) for Relebactam are indicative of effective and stable inhibition of the KPC enzyme.[1][2][3][9]

#### Conclusion

**Pilabactam sodium** and Relebactam are both promising diazabicyclooctane-based inhibitors of KPC  $\beta$ -lactamases. The available in vitro data demonstrates that both agents, when combined with a carbapenem, effectively restore the activity of the partner antibiotic against KPC-producing Enterobacterales. Further studies, particularly comparative in vivo efficacy studies and time-kill assays for the meropenem/**Pilabactam sodium** combination, are warranted to fully elucidate the comparative therapeutic potential of these two important  $\beta$ -lactamase inhibitors.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It does not constitute medical advice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idus.us.es [idus.us.es]
- 7. researchgate.net [researchgate.net]
- 8. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Pilabactam Sodium and Relebactam Against KPC-Producing Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831553#comparing-pilabactam-sodium-and-relebactam-against-kpc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com